molecular formula C21H18ClN3O B12407640 Carpro-AM1

Carpro-AM1

Cat. No.: B12407640
M. Wt: 363.8 g/mol
InChI Key: MPEOMWUCLSYMAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carpro-AM1 involves the reaction of 6-chloro-9H-carbazole with 3-methylpyridine-2-amine under specific conditions to form the desired propenamide derivative. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Carpro-AM1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Mechanism of Action

Carpro-AM1 exerts its effects by inhibiting both fatty acid amide hydrolase and substrate-selective cyclooxygenase. The inhibition of fatty acid amide hydrolase leads to increased levels of endocannabinoids, which can modulate pain and inflammation. The inhibition of cyclooxygenase reduces the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

2-(6-chloro-9H-carbazol-2-yl)-N-(3-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C21H18ClN3O/c1-12-4-3-9-23-20(12)25-21(26)13(2)14-5-7-16-17-11-15(22)6-8-18(17)24-19(16)10-14/h3-11,13,24H,1-2H3,(H,23,25,26)

InChI Key

MPEOMWUCLSYMAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C(C)C2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

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